2-Iodo-1-(naphthalen-2-yl)ethan-1-one
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Overview
Description
2-Iodo-1-(naphthalen-2-yl)ethan-1-one is an organic compound that features an iodine atom attached to an ethanone group, which is further connected to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(naphthalen-2-yl)ethan-1-one typically involves the iodination of 1-(naphthalen-2-yl)ethan-1-one. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(naphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 2-azido-1-(naphthalen-2-yl)ethan-1-one or 2-thiocyanato-1-(naphthalen-2-yl)ethan-1-one.
Reduction: Formation of 2-iodo-1-(naphthalen-2-yl)ethanol.
Oxidation: Formation of naphthoquinones.
Scientific Research Applications
2-Iodo-1-(naphthalen-2-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(naphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-2-yl)ethan-1-one
- 2-Bromo-1-(naphthalen-2-yl)ethan-1-one
- 2-Chloro-1-(naphthalen-2-yl)ethan-1-one
Uniqueness
2-Iodo-1-(naphthalen-2-yl)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing different electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
2-iodo-1-naphthalen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYWBMZTAVASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576528 |
Source
|
Record name | 2-Iodo-1-(naphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55116-99-9 |
Source
|
Record name | 2-Iodo-1-(naphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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